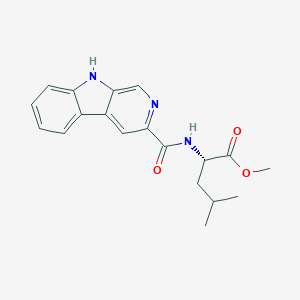

Iodoazomycin riboside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

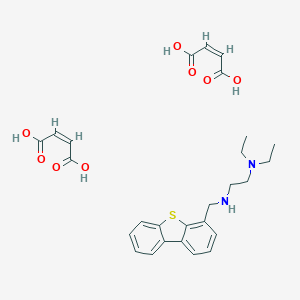

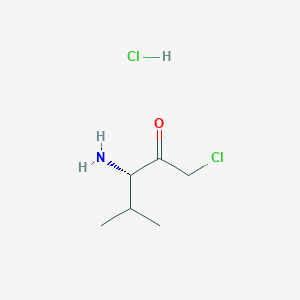

Iodoazomycin riboside (IAZ) is a synthetic molecule that has gained significant attention in the field of cancer imaging and therapy. It is a radiotracer that has been used to detect and monitor hypoxia, a condition where there is a lack of oxygen in tissues, which is commonly found in solid tumors. IAZ has been shown to selectively accumulate in hypoxic cells and has been used to identify and target these cells for cancer therapy.

Mecanismo De Acción

Iodoazomycin riboside is selectively reduced in hypoxic cells, leading to the formation of a stable adduct that is retained in the cells. The reduction of Iodoazomycin riboside is catalyzed by nitroreductase enzymes, which are overexpressed in hypoxic cells. The adduct formed by Iodoazomycin riboside is stable and can be detected using PET imaging. The accumulation of Iodoazomycin riboside in hypoxic cells is due to the increased expression of glucose transporters and the decreased expression of efflux transporters in these cells.

Efectos Bioquímicos Y Fisiológicos

Iodoazomycin riboside has been shown to selectively accumulate in hypoxic cells, leading to the formation of a stable adduct that is retained in the cells. The accumulation of Iodoazomycin riboside in hypoxic cells is due to the increased expression of glucose transporters and the decreased expression of efflux transporters in these cells. Iodoazomycin riboside has been shown to have minimal toxicity and does not affect the normal physiological functions of cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Iodoazomycin riboside has several advantages for lab experiments. It is a selective and sensitive radiotracer that can be used to detect and monitor hypoxia in various types of cancers. It has been shown to have minimal toxicity and does not affect the normal physiological functions of cells. However, the synthesis of Iodoazomycin riboside is a complex process that requires expertise in organic chemistry. Also, Iodoazomycin riboside has a short half-life, which limits its use in clinical settings.

Direcciones Futuras

Iodoazomycin riboside has several potential future directions. It can be used in combination with other imaging modalities, such as MRI and CT, to improve the accuracy of cancer diagnosis and treatment. Iodoazomycin riboside can also be used to develop targeted therapies for hypoxic tumors. The development of new nitroreductase enzymes that are more specific to hypoxic cells can further improve the specificity and sensitivity of Iodoazomycin riboside. The use of Iodoazomycin riboside in clinical trials can help to validate its effectiveness in cancer imaging and therapy.

Métodos De Síntesis

Iodoazomycin riboside is synthesized by the reaction of 3-amino-5-iodo-1,2,4-triazole with ribose in the presence of a strong acid catalyst. The product is then purified using chromatography techniques. The synthesis of Iodoazomycin riboside is a complex process that requires expertise in organic chemistry.

Aplicaciones Científicas De Investigación

Iodoazomycin riboside has been extensively used in preclinical and clinical studies for cancer imaging and therapy. It has been shown to selectively accumulate in hypoxic cells, making it an ideal radiotracer for identifying and targeting these cells. Iodoazomycin riboside has been used in PET imaging to visualize hypoxia in various types of cancers, including lung, breast, head and neck, and prostate cancer. It has also been used to monitor the response to cancer therapy and to predict the outcome of cancer treatment.

Propiedades

Número CAS |

102059-58-5 |

|---|---|

Nombre del producto |

Iodoazomycin riboside |

Fórmula molecular |

C8H10IN3O5 |

Peso molecular |

355.09 g/mol |

Nombre IUPAC |

(2S,3S,4R,5R)-2-(iodomethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol |

InChI |

InChI=1S/C8H10IN3O5/c9-3-4-5(13)6(14)7(17-4)11-2-1-10-8(11)12(15)16/h1-2,4-7,13-14H,3H2/t4-,5-,6-,7-/m1/s1 |

Clave InChI |

FWNOUYXMHAJQMU-DBRKOABJSA-N |

SMILES isomérico |

C1=CN(C(=N1)[N+](=O)[O-])[C@H]2[C@@H]([C@@H]([C@H](O2)CI)O)O |

SMILES |

C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CI)O)O |

SMILES canónico |

C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CI)O)O |

Otros números CAS |

102059-58-5 |

Sinónimos |

1-(5'-iodo-5'-deoxyribofuranosyl)-2-nitroimidazole IAZR iodoazomycin riboside |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

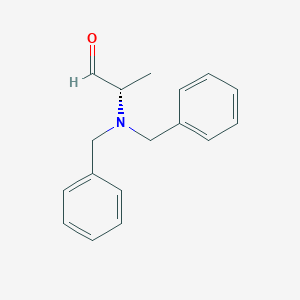

![4,5-Diethyl[1,1'-biphenyl]-3-ol](/img/structure/B11231.png)

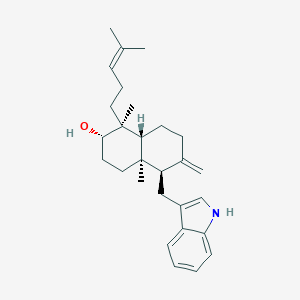

![(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B11249.png)

![[1,1'-Binaphthalene]-2,2'-dithiol](/img/structure/B11251.png)